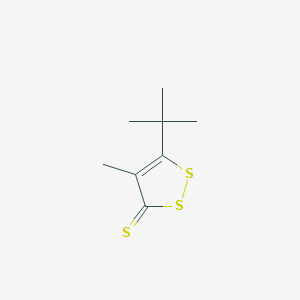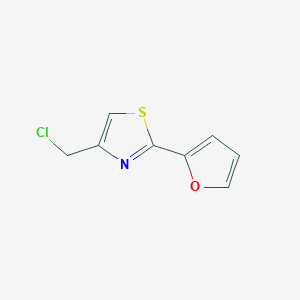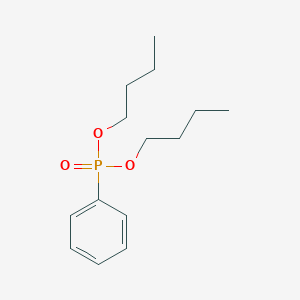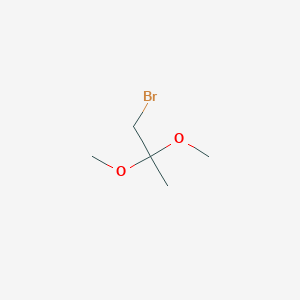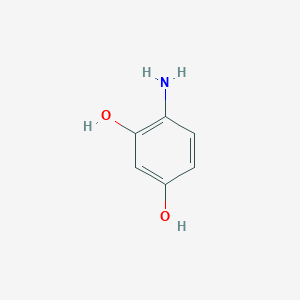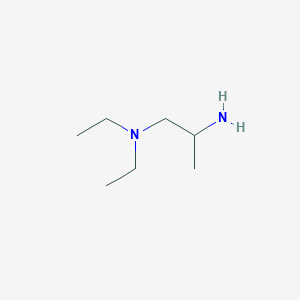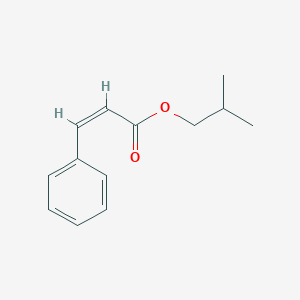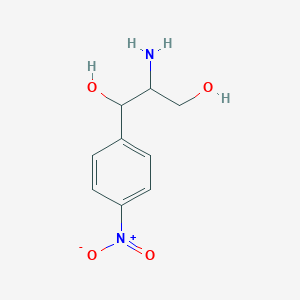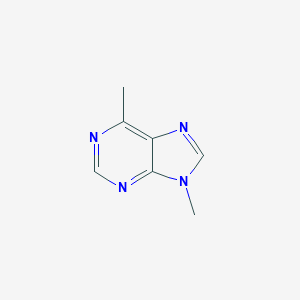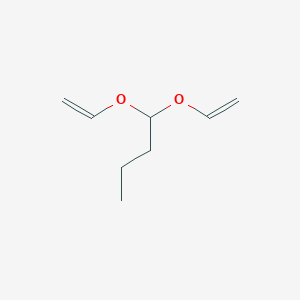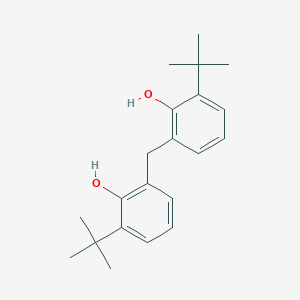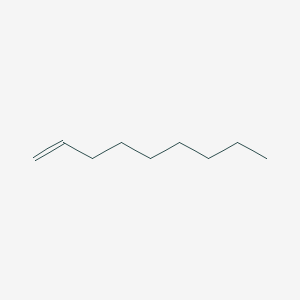
Niobium(3+);trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium(3+);trichloride, also known as niobium trichloride, is a compound composed of niobium and chlorine. It is represented by the chemical formula Cl3Nb and has a molar mass of 199.26 g·mol−1. This compound typically appears as a black solid and has a density of 3.75 g/cm³ . Niobium trichloride is part of the transition metal halides and is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium trichloride can be synthesized through several methods. One common method involves the reduction of niobium pentachloride with hydrogen or by heating . Another method includes the salt-free reduction of a dimethoxyethane solution of niobium pentachloride with 1,4-disilyl-cyclohexadiene in the presence of 3-hexyne, producing the coordination complex NbCl3(dimethoxyethane)(3-hexyne) . Additionally, an impure dimethoxyethane adduct of niobium trichloride can be produced by reducing a dimethoxyethane solution of niobium pentachloride with tributyltin hydride .
Industrial Production Methods: In industrial settings, niobium trichloride is often produced by the reduction of niobium pentachloride with hydrogen at elevated temperatures . This method is favored due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Niobium trichloride undergoes various chemical reactions, including:
Oxidation: When heated to over 600°C, niobium trichloride disproportionates to niobium metal and niobium pentachloride.
Reduction: Niobium trichloride can be reduced to niobium metal using hydrogen or other reducing agents.
Common Reagents and Conditions:
Hydrogen: Used for the reduction of niobium pentachloride to niobium trichloride.
Tributyltin Hydride: Used in the reduction of niobium pentachloride in dimethoxyethane solution.
1,4-Disilyl-Cyclohexadiene and 3-Hexyne: Used in the synthesis of coordination complexes.
Major Products Formed:
Niobium Metal: Formed through the reduction of niobium trichloride.
Niobium Pentachloride: Formed through the disproportionation of niobium trichloride at high temperatures.
Applications De Recherche Scientifique
Niobium trichloride has several scientific research applications, including:
Chemistry: Used as a reagent for reductive coupling of carbonyls and imines.
Nanomaterials: Involved in the synthesis of niobium oxide nanoparticles, which have applications in catalysis and energy storage.
Catalysis: Niobium-based catalysts are used in the production of fuels and chemicals from biomass sources.
Electrochromic Devices: Niobium oxides are studied for their electrochromic properties, which are useful in photodetection and electrochromic windows.
Mécanisme D'action
Niobium trichloride can be compared with other niobium halides, such as niobium pentachloride (NbCl5) and niobium oxychloride (NbOCl3). While niobium pentachloride is a more common oxidation state of niobium, niobium trichloride is unique due to its specific coordination chemistry and ability to form various adducts . Niobium oxychloride, on the other hand, is a colorless crystalline compound that sublimes at 400°C and decomposes into niobium pentoxide and niobium pentachloride upon further heating .
Comparaison Avec Des Composés Similaires
- Niobium Pentachloride (NbCl5)
- Niobium Oxychloride (NbOCl3)
- Niobium Tetrafluoride (NbF4)
Propriétés
Numéro CAS |
13569-59-0 |
|---|---|
Formule moléculaire |
Cl3Nb |
Poids moléculaire |
199.26 g/mol |
Nom IUPAC |
trichloroniobium |
InChI |
InChI=1S/3ClH.Nb/h3*1H;/q;;;+3/p-3 |
Clé InChI |
VPDYSPXEGTXWEU-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Nb+3] |
SMILES canonique |
Cl[Nb](Cl)Cl |
Key on ui other cas no. |
13569-59-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


